N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid
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Overview
Description
N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid: is a branched polyethylene glycol (PEG) derivative with two terminal azide groups and a terminal carboxylic acid group. This compound is notable for its applications in click chemistry, a powerful and versatile tool in chemical synthesis, particularly for bioconjugation and drug delivery systems .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid typically involves the reaction of polyethylene glycol derivatives with azide-containing reagents. One common method is the reaction of N-hydroxysuccinimide (NHS)-activated PEG with sodium azide under mild conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified using column chromatography or recrystallization techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid primarily undergoes click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and selective, forming stable triazole linkages .
Common Reagents and Conditions:
Reagents: Copper sulfate (CuSO4), sodium ascorbate, alkyne-containing compounds.
Conditions: The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Major Products: The major products of these reactions are triazole-linked conjugates, which are highly stable and have diverse applications in bioconjugation, drug delivery, and material science .
Scientific Research Applications
Chemistry: In chemistry, N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid is used for the synthesis of complex molecules through click chemistry. It enables the efficient and selective formation of triazole linkages, which are valuable in the construction of molecular architectures .
Biology: In biological research, this compound is used for labeling and imaging studies. The azide groups can be conjugated with fluorescent dyes or other biomolecules, allowing for the visualization and tracking of biological processes .
Medicine: In medicine, this compound is employed in the development of drug delivery systems. The PEGylation of drugs enhances their solubility, stability, and bioavailability, leading to improved therapeutic efficacy .
Industry: In industrial applications, this compound is used in the production of functionalized materials and coatings. The click chemistry approach allows for the precise modification of surfaces and the creation of advanced materials with tailored properties .
Mechanism of Action
The mechanism of action of N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid is primarily based on its ability to undergo click chemistry reactions. The azide groups react with alkyne-containing compounds in the presence of a copper catalyst to form triazole linkages. This reaction is highly efficient and selective, making it a powerful tool for bioconjugation and material modification .
Comparison with Similar Compounds
N-(acid-PEG3)-N-Bis(PEG3-azide): A similar compound with three PEG units and two azide groups.
N,N-Bis(PEG2-azide)-N-amido-PEG2-maleimide: This compound has an additional maleimide group, which allows for further conjugation with thiol-containing molecules.
Uniqueness: N,N-Bis(PEG2-azide)-N-PEG2-ethanoic acid is unique due to its specific structure, which provides a balance between hydrophilicity and reactivity. The presence of two azide groups and a carboxylic acid group makes it highly versatile for various applications in chemistry, biology, medicine, and industry .
Properties
IUPAC Name |
2-[2-[3-[bis[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]-3-oxopropoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N7O9/c20-24-22-2-7-31-11-13-33-9-4-26(5-10-34-14-12-32-8-3-23-25-21)18(27)1-6-30-15-16-35-17-19(28)29/h1-17H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJPTCVZBGUOLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCC(=O)O)C(=O)N(CCOCCOCCN=[N+]=[N-])CCOCCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H35N7O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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